molecular formula C6H9N3O B12358275 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one

Katalognummer: B12358275
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: BZVLPJYCBCGRAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the ring system .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one

InChI

InChI=1S/C6H9N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h3-5,7H,1-2H2,(H,8,10)

InChI-Schlüssel

BZVLPJYCBCGRAE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NN2C1NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.